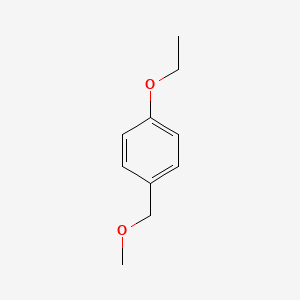![molecular formula C10H19NO8 B13391156 2-[(3,4,5-trihydroxy-2H-3,4,5,6-tetrahydropyran-2-yl)amino]-2H-3,4,5,6-tetrahy dropyran-3,4,5-triol](/img/structure/B13391156.png)
2-[(3,4,5-trihydroxy-2H-3,4,5,6-tetrahydropyran-2-yl)amino]-2H-3,4,5,6-tetrahy dropyran-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,2’R,3R,3’R,4S,4’S,5R,5’R)-2,2’-Azanediylbis(tetrahydro-2H-pyran-3,4,5-triol): is a complex organic compound characterized by its multiple hydroxyl groups and tetrahydropyran rings. This compound is notable for its intricate structure, which includes multiple chiral centers, making it a subject of interest in stereochemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R,3R,3’R,4S,4’S,5R,5’R)-2,2’-Azanediylbis(tetrahydro-2H-pyran-3,4,5-triol) typically involves the use of carbohydrate precursors. The process often includes the protection of hydroxyl groups, selective oxidation, and subsequent reduction steps. Common reagents used in these reactions include protecting groups such as acetals and ketals, oxidizing agents like PCC (Pyridinium chlorochromate) , and reducing agents such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
(2R,2’R,3R,3’R,4S,4’S,5R,5’R)-2,2’-Azanediylbis(tetrahydro-2H-pyran-3,4,5-triol): can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, .
Reducing Agents: Sodium borohydride, .
Substitution Reagents: for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones , while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
(2R,2’R,3R,3’R,4S,4’S,5R,5’R)-2,2’-Azanediylbis(tetrahydro-2H-pyran-3,4,5-triol): has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in and .
Medicine: Investigated for its potential therapeutic effects, including and properties.
Industry: Utilized in the development of and .
Mechanism of Action
The mechanism by which (2R,2’R,3R,3’R,4S,4’S,5R,5’R)-2,2’-Azanediylbis(tetrahydro-2H-pyran-3,4,5-triol) exerts its effects is not fully understood. it is believed to interact with specific enzymes and receptors in biological systems, modulating various biochemical pathways . Its multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions , which are crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R)-2-(Hydroxymethyl)-6-[3-[3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropoxy]propoxy]oxane-3,4,5-triol
- (2R,2’R,3R,3’R,4S,4’S,5R,5’R,6R,6’R)-6,6’-((2,2-dipropylpropane-1,3-diyl)bis(oxy))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)
Uniqueness
The uniqueness of (2R,2’R,3R,3’R,4S,4’S,5R,5’R)-2,2’-Azanediylbis(tetrahydro-2H-pyran-3,4,5-triol) lies in its specific stereochemistry and functional groups , which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[(3,4,5-trihydroxyoxan-2-yl)amino]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO8/c12-3-1-18-9(7(16)5(3)14)11-10-8(17)6(15)4(13)2-19-10/h3-17H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQLRJPDYLYTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2C(C(C(CO2)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
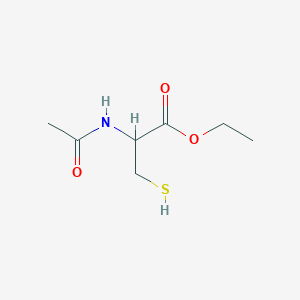

![4-Nitrophenyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B13391084.png)
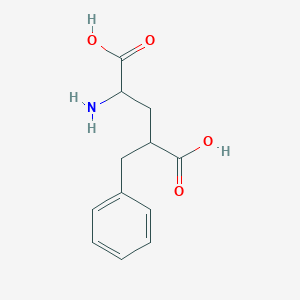
![(1R,9S)-7,11-diazatricyclo[7.3.1.0(2),]trideca-2,4-dien-6-one hydrochloride](/img/structure/B13391108.png)
![Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13391118.png)
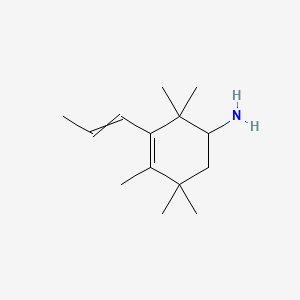
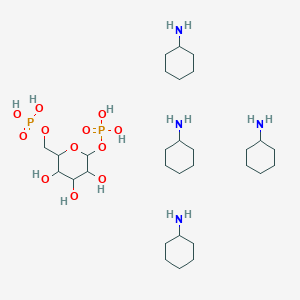

![N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide](/img/structure/B13391154.png)
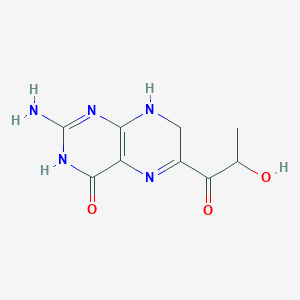
![[(1S)-1-(4-bromophenyl)ethyl]azanium](/img/structure/B13391168.png)
